molecular formula C12H9ClO2S B1453841 5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid CAS No. 1039859-49-8

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Cat. No. B1453841
M. Wt: 252.72 g/mol
InChI Key: JQDXTMXFHHOYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a methyl group at the 4-position and a 3-chlorophenyl group at the 5-position. Additionally, a carboxylic acid group is attached to the 2-position of the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, being aromatic, would contribute to the compound’s stability. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methyl group on the thiophene ring could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The chloro group on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

Research indicates that derivatives of 5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid have been synthesized and evaluated for biological activities. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives were synthesized and showed moderate to good antimicrobial activity (Babu et al., 2016).

Complexation and Application in Dyeing Fabrics

Further research explored the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn, and their application on fabrics. Dyes derived from ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate showed excellent fastness properties on polyester and nylon fabrics (Abolude et al., 2021).

Synthesis of Novel Heterocyclic Disperse Dyes

Novel monoazo disperse dyes with thiophene moiety were synthesized for dyeing polyester fibers. These dyes exhibited very good levelness and fastness properties on the fabric, although they had poor photostability (Iyun et al., 2015).

Microwave-assisted Synthesis

The microwave-assisted synthesis has been applied for the efficient and rapid synthesis of 2-aminothiophene-3-carboxylic acid derivatives, indicating a potential route for the synthesis of compounds related to 5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid (Hesse et al., 2007).

Future Directions

The study of thiophene derivatives is an active area of research due to their wide range of biological activities. Future research could explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activities .

properties

IUPAC Name

5-(3-chlorophenyl)-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-7-5-10(12(14)15)16-11(7)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXTMXFHHOYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

CAS RN

1039859-49-8
Record name 5-(3-chlorophenyl)-4-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(3-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.